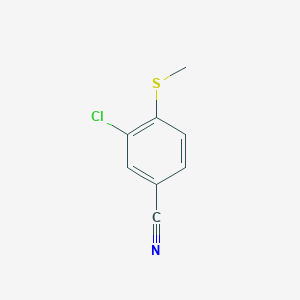

3-Chloro-4-methylsulfanylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTAJJVUNNOUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Methylsulfanylbenzonitrile and Its Precursors

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the nitrile group on an aromatic ring that already possesses the desired chloro and methylsulfanyl substituents or their precursors.

One-Pot and Multi-Step Strategies for Aromatic Nitriles

The conversion of aromatic aldehydes to nitriles is a common and effective strategy. This can be achieved through both one-pot and multi-step procedures.

One-Pot Synthesis: One-pot methodologies are highly efficient as they reduce the need for isolating intermediates, thereby saving time, solvents, and energy. rsc.org A prevalent one-pot method involves the reaction of an aromatic aldehyde with hydroxylamine (B1172632) in the presence of a dehydrating agent or a catalyst. ias.ac.inrsc.org For instance, aldehydes can be converted to their corresponding nitriles in good to excellent yields by treatment with hydroxylamine hydrochloride. Various solvents and catalysts have been employed to facilitate this transformation. rsc.org

A potassium tert-butoxide mediated one-pot synthesis allows for the conversion of a wide range of aromatic aldehydes into nitriles at room temperature. ias.ac.in This process involves the sequential addition of hydroxylamine and benzoyl chloride. ias.ac.in The reaction is notable for its transition-metal-free conditions and broad functional group tolerance. ias.ac.in

| Aldehyde Type | Reagents | Conditions | Yield (%) |

| Aromatic | Hydroxylamine hydrochloride, Sodium acetate (B1210297), Formic acid/Water | 80 °C | Variable |

| Aromatic, Heteroaromatic | Hydroxylamine, Benzoyl chloride, tBuOK | Room Temperature | Good to Excellent |

| Aromatic | Hydroxylamine hydrochloride, KF/Al2O3, DMF | 100 °C | Moderate |

| Aromatic, Aliphatic | Hydroxylamine hydrochloride, N-methylpyrrolidone | 110-115 °C | High |

Table 1: Examples of One-Pot Syntheses of Nitriles from Aldehydes. ias.ac.inrsc.org

Multi-Step Synthesis: A traditional multi-step approach involves two discrete steps: the formation of an aldoxime followed by its dehydration. google.com

Oxime Formation: An aromatic aldehyde is reacted with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) to form the corresponding benzaldoxime. This reaction is typically carried out in a solvent like ethanol (B145695) or aqueous mixtures, often with a base like sodium acetate to neutralize the liberated acid. rsc.orggoogle.com

Dehydration: The isolated aldoxime is then subjected to dehydration to yield the nitrile. A variety of dehydrating agents can be used, including diphosphorus (B173284) pentoxide (P₂O₅), acetic anhydride, or thionyl chloride. google.com The conditions for this step can range from heating with the dehydrating agent to milder, catalyzed reactions.

The order of these synthetic steps is crucial when dealing with multiple substituents to ensure the correct regiochemistry of the final product. libretexts.orglibretexts.org

Catalytic Synthesis Routes for Substituted Benzonitriles

Catalytic methods, particularly those involving transition metals, offer powerful and versatile routes to substituted benzonitriles. The most prominent of these is the cyanation of aryl halides. researchgate.netnih.gov

Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the synthesis of aryl nitriles from aryl chlorides, bromides, or triflates. researchgate.netmdpi.comorganic-chemistry.org These reactions typically involve a palladium(0) or nickel(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. researchgate.netmdpi.com A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. mit.edu

Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netmdpi.comrsc.org The use of less toxic cyanide sources like K₄[Fe(CN)₆] is often preferred for safety and environmental reasons. rsc.org

| Catalyst System | Cyanide Source | Substrate | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | KCN, NaCN | Aryl Halides | Widely used, but catalyst deactivation can be an issue. researchgate.netmit.edu |

| NiCl₂ / dppf / Zn | Zn(CN)₂ | (Hetero)aryl Chlorides | Inexpensive catalyst system, good functional group tolerance. organic-chemistry.org |

| Pd nanoparticles on ZnO | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Ligand- and base-free conditions, catalyst is recyclable. rsc.org |

| NiBr₂(PPh₃)₂ / Zn | KCN | Aryl Chlorides/Bromides | Effective for electron-deficient aryl chlorides. mdpi.com |

Table 2: Catalytic Systems for the Cyanation of Aryl Halides.

Ammoxidation is another major industrial catalytic route for producing aryl nitriles, typically involving the reaction of a methylarene (like toluene) with ammonia (B1221849) and oxygen over a metal oxide catalyst at high temperatures. medcraveonline.comwikipedia.org This method is generally suited for large-scale production of simple benzonitriles. medcraveonline.com

Environmentally Benign Synthetic Protocols for Benzonitrile (B105546) Derivatives

"Green chemistry" principles are increasingly being applied to the synthesis of benzonitriles to reduce environmental impact. journals.co.za

One approach involves using ionic liquids as recyclable reaction media and catalysts. For example, a novel synthetic route utilizes an ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehyde (B42025) to benzonitrile, eliminating the need for metal salt catalysts. researchgate.netrsc.org This process allows for easy recovery and reuse of the ionic liquid. rsc.orgresearchgate.net

The use of water as a solvent is another key aspect of green synthesis. A method has been developed to obtain aryl nitriles from aromatic aldehydes in water, minimizing pollution from harmful organic solvents. rsc.org This process is a modification of conventional methods, offering a more environmentally friendly alternative. rsc.org

Biocatalysis represents a promising green alternative to traditional chemical synthesis. nih.gov Engineered aldoxime dehydratases from microorganisms like Rhodococcus sp. can efficiently convert various substituted benzaldoximes into the corresponding aromatic nitriles under mild, aqueous conditions. nih.gov This enzymatic approach avoids harsh reagents and high temperatures, reducing energy consumption and waste generation. nih.gov Furthermore, direct electrosynthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts in aqueous electrolytes offers a cost-effective and mild synthetic route. rsc.org

Synthesis via Aromatic Substitution Reactions

This synthetic strategy involves introducing the chloro and methylsulfanyl groups onto a pre-existing benzonitrile ring or introducing a nitrile group onto a benzene (B151609) ring that already contains the other substituents. The two main types of aromatic substitution are electrophilic and nucleophilic.

Electrophilic Aromatic Substitution for Chlorination

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. To synthesize 3-chloro-4-methylsulfanylbenzonitrile via this route, one could start with 4-methylsulfanylbenzonitrile and introduce the chlorine atom. The methylsulfanyl (-SCH₃) group is an ortho-, para-director. Therefore, direct chlorination would likely yield a mixture of products, including the desired 3-chloro isomer.

Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the electrophilic chlorination of aromatic compounds. researchgate.netgoogle.com The reaction can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.com However, sulfuryl chloride can also react via a radical mechanism, so reaction conditions must be carefully controlled. stackexchange.com Organocatalysts can also be used to tune the reactivity of SO₂Cl₂ for selective chlorination. researchgate.net

Another approach involves the high-temperature, vapor-phase chlorination of benzonitrile with chlorine gas, which can produce various chlorinated benzonitriles. google.com However, controlling the regioselectivity of this reaction to obtain a specific isomer like this compound would be challenging.

| Reagent | Catalyst/Conditions | Substrate Type |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activated Aromatic Rings |

| Sulfuryl Chloride (SO₂Cl₂) | Organocatalysts (e.g., Acetonitrile) | Diverse Aromatic Compounds |

| Chlorine (Cl₂) | High Temperature (Vapor Phase) | Benzonitrile |

Table 3: Reagents for Electrophilic Chlorination. google.comresearchgate.netgoogle.com

Nucleophilic Aromatic Substitution for Methylsulfanylation

Nucleophilic aromatic substitution (SNAᵣ) is a key method for introducing nucleophiles onto an aromatic ring, particularly when the ring is substituted with electron-withdrawing groups like a nitrile (-CN) and a halogen. A plausible precursor for the synthesis of this compound via this route is 3,4-dichlorobenzonitrile (B1293625).

In this reaction, the chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group. The reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃) or methanethiol (B179389) (CH₃SH) in the presence of a base, would displace the chlorine at the 4-position to install the methylsulfanyl group.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The success of the reaction relies on the activation of the leaving group (chloride) by the electron-withdrawing substituents on the ring. The synthesis of 3,4-dichlorobenzonitrile itself can be achieved through the chlorination of a chlorobenzonitrile precursor. google.com

Cyanation Methods for Benzonitrile Formation

The introduction of a nitrile group onto a benzene ring is a critical step in the synthesis of benzonitriles like this compound. Two prominent methods for this transformation are the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, and palladium-catalyzed cyanation, which involves the cross-coupling of an aryl halide with a cyanide source.

The Sandmeyer reaction provides a classic and reliable route for converting an aromatic amino group into a cyano group. wikipedia.orgorganic-chemistry.org This process begins with the diazotization of a primary aryl amine, such as 3-chloro-4-methylsulfanylaniline, using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.combyjus.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide nucleophile, yielding the desired benzonitrile. wikipedia.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) species to the diazonium salt. byjus.com This method is advantageous for its ability to generate substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.orgbyjus.com

Palladium-catalyzed cyanation has emerged as a powerful and versatile alternative, offering milder reaction conditions and broader functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. bohrium.comnih.gov This methodology involves the cross-coupling of an aryl halide (e.g., an aryl chloride, bromide, or iodide) with a cyanide source. bohrium.comorganic-chemistry.org Various cyanide reagents can be employed, including alkali metal cyanides (NaCN, KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted for being less toxic. nih.govorganic-chemistry.orgrsc.org The efficacy of the reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. Ligands such as XPhos and t-BuXPhos have been shown to be effective in these transformations. rsc.org Catalyst deactivation by the strongly binding cyanide anion can be a challenge, but this can be mitigated by using additives or ensuring a slow release of the cyanide ion into the reaction mixture. bohrium.comresearchgate.net Nickel-catalyzed systems have also been developed for the cyanation of aryl chlorides, utilizing sources like CO₂ and NH₃ as an alternative to toxic metal cyanides. nih.gov

A comparison of these two primary methods is detailed in the table below.

| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |

|---|---|---|

| Starting Material | Aryl Amine (e.g., 3-chloro-4-methylsulfanylaniline) | Aryl Halide (e.g., 1-bromo-3-chloro-4-methylsulfanylbenzene) |

| Key Reagents | NaNO₂, Acid (e.g., HCl), CuCN | Palladium Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |

| Reaction Conditions | Often requires low temperatures for diazotization, followed by heating | Generally milder temperatures (rt to 40 °C is possible) organic-chemistry.org |

| Mechanism | Radical-Nucleophilic Aromatic Substitution wikipedia.org | Catalytic Cross-Coupling Cycle |

| Advantages | Well-established, good for specific substitution patterns organic-chemistry.org | High functional group tolerance, milder conditions, use of less toxic cyanide sources nih.govrsc.org |

| Disadvantages | Use of superstoichiometric copper salts, potential for side reactions nih.gov | Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide bohrium.comnih.gov |

Functional Group Interconversion in Precursors

The synthesis of this compound often relies on the strategic modification of precursor molecules through functional group interconversions. These transformations allow for the construction of the target molecule from more readily available starting materials.

Transformation of Carboxylic Acid Derivatives to Nitriles

A common synthetic pathway to aromatic nitriles involves the conversion from corresponding carboxylic acids or their derivatives, most notably primary amides. britannica.com The direct conversion of a carboxylic acid, such as 3-chloro-4-methylsulfanylbenzoic acid, to a nitrile can be achieved through various methods, though it often requires high temperatures or specialized reagents. acs.orggoogle.com One approach involves a catalyzed reaction with N-cyano-N-aryl-arylsulfonamide, where an iron catalyst facilitates the transformation. acs.orgorganic-chemistry.org Another method is the acid-nitrile exchange (transnitrilation), where a catalyst like indium trichloride (B1173362) is used with acetonitrile (B52724) serving as both the solvent and reactant at elevated temperatures. acs.org

The most prevalent method in this category is the dehydration of a primary amide (R-CONH₂). researchgate.netrsc.org The precursor, 3-chloro-4-methylsulfanylbenzamide, can be readily prepared from the corresponding carboxylic acid. This amide can then be subjected to dehydration using a wide array of reagents. nih.gov Classical dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.net More modern and often milder conditions have been developed, utilizing reagents such as cyanuric chloride in dimethylformamide (DMF), which operates at room temperature and is compatible with sensitive functional groups. researchgate.netlibretexts.org Other systems include adducts of sulfur trioxide and an amine, which allow for dehydration under basic conditions at temperatures ranging from 25°C to 120°C. google.com

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | Strong, classical dehydrating agent researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Reflux in solvent like pyridine (B92270) or DMF | Commonly used, effective for many substrates researchgate.net |

| Thionyl Chloride (SOCl₂) | Heating, often in excess reagent or with a base | Effective, but can generate corrosive byproducts researchgate.net |

| Cyanuric Chloride | DMF, Room Temperature | Mild conditions, good for sensitive molecules libretexts.org |

| (COCl)₂/Et₃N | Organic solvent, low temperature | Part of Swern oxidation conditions, can be effective nih.gov |

| SO₃-Amine Adduct | Basic medium, 25-120 °C | Mild conditions, high yields reported google.com |

Modifications of Aryl Halides as Precursors

Aryl halides are versatile precursors for this compound, primarily through nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.org The reactivity of an aryl halide towards nucleophilic attack is greatly enhanced by the presence of strongly electron-withdrawing groups, such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group (the halide). lumenlearning.comlibretexts.orglibretexts.org

For the synthesis of the target compound, a plausible starting material is 3,4-dichlorobenzonitrile or 3,4-dichloronitrobenzene (B32671). In these substrates, the chlorine atom at the 4-position is activated for nucleophilic displacement by the electron-withdrawing nitrile or nitro group at the 1-position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orguomustansiriyah.edu.iq Subsequent elimination of the chloride ion restores the aromaticity of the ring.

A specific synthetic route could involve the reaction of 3,4-dichlorobenzonitrile with a methylthiolating agent like sodium thiomethoxide (NaSMe). The thiomethoxide anion would preferentially displace the chlorine at the 4-position due to the activating effect of the para-cyano group, directly yielding this compound. A similar reaction using 3,4-dichloronitrobenzene as the starting material would yield 2-chloro-1-nitro-4-(methylthio)benzene. nih.gov This intermediate would then require subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the nitrile group, as described in section 2.2.3.

Derivatization of Thioethers

The introduction and modification of the methylsulfanyl (thioether) group are key considerations in synthesizing the target compound. Thioethers can be prepared through various methods, with a common approach being the reaction of a thiol with a suitable electrophile. acs.org In the context of aromatic thioethers, this often involves the reaction of an aryl halide with a thiolate, as discussed in the previous section. google.com

The thioether functionality itself can be derivatized, although for the synthesis of this compound, the primary goal is its stable introduction. The methylsulfanyl group is generally robust but can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide. acs.org These transformations are typically not desired when the thioether is the target functionality.

The synthesis of the thioether precursor can also start from compounds other than aryl halides. For example, aryl alcohols can be transformed into thioethers. nih.govrsc.org While less direct for this specific target, such methods highlight the versatility of synthetic approaches to functionalized aromatic compounds. The derivatization of thiol-containing compounds is a broad field, with reagents often designed to react selectively with the thiol group for analytical or biological purposes. nih.gov In the synthesis of this compound, the key "derivatization" is the formation of the C-S bond to attach the methylsulfanyl group to the aromatic ring.

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Methylsulfanylbenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-CN) of 3-Chloro-4-methylsulfanylbenzonitrile is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Pathways and Products

The hydrolysis of the nitrile group in this compound can proceed under acidic or basic conditions to yield either an amide or a carboxylic acid, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This initially forms a carboximidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under more stringent conditions (e.g., higher temperatures, prolonged reaction times) will yield the corresponding carboxylic acid, 3-chloro-4-methylsulfanylbenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form a carboximidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification, gives 3-chloro-4-methylsulfanylbenzoic acid.

Reduction to Amines and Imines

The nitrile group can be reduced to form primary amines or imines, which are valuable intermediates in organic synthesis.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can fully reduce the nitrile group to a primary amine, yielding (3-chloro-4-(methylthio)phenyl)methanamine.

Partial Reduction to Imines: Partial reduction to an imine can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. The initially formed imine can be isolated or hydrolyzed in situ to form the corresponding aldehyde, 3-chloro-4-methylsulfanylbenzaldehyde.

| Reaction Type | Reagents and Conditions | Primary Product |

|---|---|---|

| Full Reduction | LiAlH₄ in THF, followed by H₂O workup | (3-chloro-4-(methylthio)phenyl)methanamine |

| Partial Reduction | DIBAL-H in toluene (B28343) at -78 °C, then hydrolysis | 3-chloro-4-methylsulfanylbenzaldehyde |

Nucleophilic Additions and Cycloadditions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group to form, after hydrolysis, ketones. For instance, the reaction with methylmagnesium bromide would yield 1-(3-chloro-4-(methylthio)phenyl)ethan-1-one.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles, which are important heterocyclic compounds in medicinal chemistry.

Reactivity of the Chloro Substituent

The chlorine atom on the aromatic ring is a key site for synthetic modifications, primarily through cross-coupling and nucleophilic displacement reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. organic-chemistry.orgresearchgate.net For example, reacting this compound with phenylboronic acid would yield 4-(methylthio)-[1,1'-biphenyl]-3-carbonitrile.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. nih.govnih.gov For instance, coupling with phenylacetylene (B144264) would produce 3-(phenylethynyl)-4-(methylsulfanyl)benzonitrile.

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(methylthio)-[1,1'-biphenyl]-3-carbonitrile |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(phenylethynyl)-4-(methylsulfanyl)benzonitrile |

Nucleophilic Displacement Reactions

The chloro group on the electron-deficient aromatic ring can be displaced by strong nucleophiles, particularly when activated by the electron-withdrawing nitrile group.

Displacement with Amines: In the presence of a strong base and often with heating, amines can displace the chloride to form N-substituted anilines. For example, reaction with piperidine (B6355638) would yield 3-(piperidin-1-yl)-4-(methylsulfanyl)benzonitrile.

Displacement with Alkoxides: Alkoxides, such as sodium methoxide, can replace the chlorine atom to form the corresponding aryl ether, 3-methoxy-4-(methylsulfanyl)benzonitrile. These reactions often require elevated temperatures and may be facilitated by the use of a polar aprotic solvent.

Reductive Dehalogenation

Reductive dehalogenation involves the removal of the chlorine atom from the aromatic ring, replacing it with a hydrogen atom. This transformation is a common strategy in organic synthesis to remove halogen atoms that may have been necessary for directing previous synthetic steps or to produce the corresponding des-chloro analog. While specific studies on this compound are not extensively documented, the reactivity can be inferred from established methods for the dehalogenation of aryl chlorides.

This process typically involves a catalyst, often palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265) or sodium borohydride. The reaction proceeds via catalytic hydrogenation where the aryl chloride is reduced. The efficiency of the reaction can be influenced by the electronic nature of other substituents on the ring. The presence of the electron-withdrawing nitrile group may affect the reaction rate compared to neutral or electron-rich systems.

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Chlorides

| Reagent System | Catalyst | Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|

| H₂ (gas) | Pd/C | Methanol, Ethanol (B145695) | Room Temp. | Replacement of Cl with H |

| Ammonium Formate (HCOONH₄) | Pd/C | Methanol | Reflux | Replacement of Cl with H |

| Sodium Borohydride (NaBH₄) | NiCl₂ or PdCl₂ | Methanol | Room Temp. | Replacement of Cl with H |

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is a versatile functional handle that can undergo several important transformations, primarily involving the sulfur atom.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). The choice of oxidant and the control of reaction stoichiometry and temperature are crucial for achieving selectivity. Mild oxidizing agents and controlled conditions (e.g., one equivalent of oxidant at low temperature) typically yield the sulfoxide. Stronger oxidizing agents, an excess of the oxidant, or higher temperatures will further oxidize the sulfoxide to the corresponding sulfone.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). The oxidation of the sulfide (B99878) to the sulfoxide introduces a stereocenter at the sulfur atom, resulting in a chiral molecule.

Table 2: Selective Oxidation of Aryl Methyl Sulfides

| Target Product | Oxidizing Agent | Equivalents | Typical Conditions |

|---|---|---|---|

| Sulfoxide | H₂O₂ in Acetic Acid | ~1.1 | Room Temperature |

| Sulfoxide | m-CPBA | 1 | 0 °C to Room Temp. |

| Sulfone | H₂O₂ in Acetic Acid | >2.5 | Reflux |

Alkylation Reactions

The sulfur atom of the methylsulfanyl group is nucleophilic and can react with alkylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form a sulfonium (B1226848) salt. This reaction converts the neutral methylsulfanyl group into a positively charged dimethylsulfonium group. The resulting sulfonium salt is an excellent leaving group, which can be displaced by nucleophiles in subsequent reactions.

Cleavage of the C-S Bond

The carbon-sulfur bond in aryl sulfides can be cleaved under various conditions. Transition-metal-free methods often involve the use of strong bases, acids, or oxidizing agents. nih.gov For instance, certain protocols may achieve C-S bond scission through reactions mediated by reagents that activate the sulfur atom, facilitating its departure. In some contexts, the presence of a transition metal catalyst, such as copper(I), can promote the cleavage of C-S bonds, particularly when the ligand environment is favorable. stackexchange.com This type of reaction is less common than oxidation but represents a potential pathway for more complex molecular transformations.

Interplay and Regioselectivity of Multiple Functional Groups

The chemical behavior of this compound is dictated by the electronic interplay of its three functional groups. The nitrile (-CN) group is strongly electron-withdrawing through both resonance and induction. The chloro (-Cl) atom is also electron-withdrawing via induction but is a weak resonance donor. The methylsulfanyl (-SCH₃) group is a resonance donor and weakly inductively withdrawing.

This substitution pattern has a profound effect on the regioselectivity of nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the nitrile group strongly activates the para position for nucleophilic attack. libretexts.org Consequently, the chlorine atom at position C-3 is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides, thiolates). The reaction proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the nitrile group, thus stabilizing the intermediate and facilitating the reaction. libretexts.org

Therefore, a primary reactive pathway for this molecule involves the SNAr reaction, where the chlorine is displaced. This reactivity often takes precedence over reactions at the other positions under nucleophilic conditions. For example, when reacting with an amine, substitution of the chlorine atom is expected to be the major pathway rather than reaction at the nitrile or methylsulfanyl group. In contrast, under oxidative conditions, the sulfur atom of the methylsulfanyl group is the most likely site of reaction, as it is readily oxidized while the other groups are stable to many common oxidants. This predictable regioselectivity makes this compound a useful intermediate in the synthesis of more complex molecules.

Advanced Spectroscopic Characterization and Electronic Structure Analysis of 3 Chloro 4 Methylsulfanylbenzonitrile

Vibrational Spectroscopy

The vibrational characteristics of 3-Chloro-4-methylsulfanylbenzonitrile offer significant insights into its molecular structure and bonding. Through techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, the distinct vibrational modes of the molecule can be identified and analyzed.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy of this compound reveals a complex spectrum with several characteristic absorption bands that correspond to the various functional groups and the benzene (B151609) ring's vibrational modes. The nitrile (C≡N) stretching vibration is a prominent feature, typically observed in the 2220-2240 cm⁻¹ region. This sharp and strong absorption is a hallmark of the nitrile functionality.

The aromatic ring itself gives rise to a series of bands. The C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹. The substitution pattern on the ring influences the C=C stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ range. The presence of the chloro and methylsulfanyl groups, along with the nitrile group, breaks the symmetry of the benzene ring, leading to a more complex pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be indicative of the substitution pattern.

The C-S stretching vibration of the methylsulfanyl group is generally weaker and appears in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is also found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: FTIR Spectral Data of this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretching |

| ~2230 | Strong, Sharp | C≡N Stretching |

| ~1580 | Medium | Aromatic C=C Stretching |

| ~1470 | Medium | Aromatic C=C Stretching |

| ~1250 | Medium | C-S Stretching |

| ~820 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretching |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C≡N stretching vibration is also a prominent feature, often appearing with strong intensity. The symmetric breathing mode of the benzene ring, which is often weak or absent in the FTIR spectrum, is typically a strong and sharp band in the Raman spectrum, appearing around 1000 cm⁻¹.

The aromatic C=C stretching vibrations are also observed in the Raman spectrum, and their relative intensities can provide further information about the electronic structure of the molecule. The C-S and C-Cl stretching vibrations are also Raman active and can be found in the lower frequency region of the spectrum.

Interactive Data Table: Raman Spectral Data of this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2230 | Strong | C≡N Stretching |

| ~1585 | Strong | Aromatic C=C Stretching |

| ~1000 | Strong, Sharp | Aromatic Ring Breathing |

| ~750 | Medium | C-Cl Stretching |

| ~680 | Medium | C-S Stretching |

Correlation of Vibrational Modes with Molecular Structure

The observed vibrational modes in the FTIR and Raman spectra of this compound are directly correlated with its molecular structure. The position of the C≡N stretching frequency can be influenced by the electronic effects of the other substituents on the benzene ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups tend to decrease it.

The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, a characteristic pattern of bands is expected in this region. The C-Cl and C-S stretching frequencies are also sensitive to their chemical environment and can provide information about the conformation of the methylsulfanyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide detailed structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the methylsulfanyl group. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

The proton ortho to the nitrile group (H-2) is expected to be the most deshielded due to the anisotropic effect of the cyano group and the electron-withdrawing effect of the adjacent chlorine atom. The proton between the chlorine and methylsulfanyl groups (H-5) will also be deshielded. The proton ortho to the methylsulfanyl group (H-6) will be the most shielded of the aromatic protons. The coupling between these protons will result in a characteristic splitting pattern of doublets and a doublet of doublets.

The methyl protons of the methylsulfanyl group will appear as a singlet in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.70 | d | 1H | H-2 |

| ~7.50 | dd | 1H | H-6 |

| ~7.30 | d | 1H | H-5 |

| ~2.55 | s | 3H | -SCH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Computational Chemistry Investigations of 3 Chloro 4 Methylsulfanylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, are used to predict molecular geometries, energies, and a host of other properties. The two major classes of quantum chemical calculations are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for such studies is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. nih.gov

For 3-Chloro-4-methylsulfanylbenzonitrile, DFT calculations, particularly using the B3LYP functional combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net This level of theory has been shown to be reliable for reproducing the structure of related halogenated benzonitrile (B105546) compounds. researchgate.net The calculations would provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals, which are crucial for understanding the molecule's reactivity. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net One of the most fundamental ab initio methods is the Hartree-Fock (HF) method. While DFT has become more prevalent for many applications, HF calculations remain valuable, particularly as a starting point for more complex, correlated methods.

For this compound, ab initio HF calculations, often paired with a basis set like 6-311++G(d,p), can be used to compute the electronic structure and optimized geometry. nih.gov Comparing the results from HF and DFT methods can provide a more comprehensive understanding of the electronic effects within the molecule. For instance, studies on the related compound 3-chloro-4-fluoro benzonitrile have utilized both HF and B3LYP methods to calculate its molecular structure and vibrational spectra, demonstrating the utility of applying both approaches. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

A critical step in any computational study is to find the lowest energy structure of the molecule, known as the optimized geometry. This process involves systematically adjusting the positions of the atoms until a configuration with the minimum possible energy is found. For this compound, this would be performed using methods like DFT (B3LYP/6-311++G(d,p)) or ab initio HF calculations. nih.gov

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. The presence of the methylsulfanyl (-SCH₃) group introduces a degree of conformational flexibility around the C-S bond. Therefore, a conformational analysis would be necessary to identify the most stable arrangement of the methyl group relative to the benzene (B151609) ring. This involves calculating the energy for different rotational isomers (rotamers) to locate the global energy minimum. The resulting optimized structure is essential for the accurate calculation of all other molecular properties.

Below is an illustrative table of expected optimized geometric parameters for this compound based on typical values for similar aromatic compounds.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-Cl | ~ 1.74 Å |

| C-S | ~ 1.77 Å | |

| S-CH₃ | ~ 1.81 Å | |

| C≡N | ~ 1.16 Å | |

| C-C (aromatic) | ~ 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | ~ 119° - 121° |

| C-C-S | ~ 120° - 122° | |

| C-S-C | ~ 103° - 105° | |

| Dihedral Angle | C-C-S-C | Variable (subject to conformational analysis) |

| Note: These values are illustrative and would be precisely determined by quantum chemical calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. prensipjournals.com The energy and spatial distribution of these orbitals provide significant insights into the molecule's electronic behavior and its potential to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene ring and the sulfur atom of the methylsulfanyl group. The sulfur atom, with its lone pairs of electrons, is likely to contribute significantly to the HOMO, making this region a probable site for electrophilic attack.

The LUMO is the innermost orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy signifies a greater propensity to accept electrons. In this compound, the LUMO is expected to be a π*-antibonding orbital, primarily localized over the benzene ring and the cyano (-C≡N) group. The electron-withdrawing nature of the nitrile and chloro groups would lower the energy of the LUMO, enhancing the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

The following table presents representative FMO energy values that might be expected for this type of molecule.

| Orbital | Property | Expected Value (eV) |

| HOMO | Energy | -6.0 to -7.0 |

| LUMO | Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | Energy Difference | 4.0 to 5.0 |

| Note: These values are representative and would be calculated specifically for the molecule using methods like DFT. |

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (MEP) map is a vital computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP map of this compound reveals the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

In this compound, the nitrile (-CN) group, being a strong electron-withdrawing group, creates a significant region of negative electrostatic potential (colored in shades of red and yellow) around the nitrogen atom. This is due to the high electronegativity of nitrogen and the triple bond, making this area susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the methyl group exhibit a positive electrostatic potential (colored in shades of blue), indicating their susceptibility to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. For this compound, these calculations would likely show a significant negative charge on the nitrogen atom of the nitrile group and the chlorine atom. The carbon atom of the nitrile group would carry a partial positive charge. The sulfur atom would have a less negative charge compared to a free sulfide (B99878) due to its attachment to the aromatic ring and the methyl group. The carbon atoms of the benzene ring would exhibit a complex pattern of partial charges influenced by the competing electronic effects of the substituents.

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: These are illustrative values based on computational studies of similar molecules and may vary depending on the level of theory and basis set used in the calculation.)

| Atom | Predicted Partial Charge (a.u.) |

| N (Nitrile) | -0.45 to -0.55 |

| C (Nitrile) | +0.10 to +0.20 |

| Cl | -0.15 to -0.25 |

| S | -0.10 to -0.20 |

| C (Aromatic, attached to CN) | +0.05 to +0.15 |

| C (Aromatic, attached to Cl) | +0.05 to +0.15 |

| C (Aromatic, attached to S) | -0.05 to -0.15 |

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are extensively used to predict spectroscopic parameters such as vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy (FTIR and Raman): The vibrational spectrum of this compound is characterized by several key stretching and bending modes associated with its functional groups. Theoretical frequency calculations can predict the wavenumbers of these vibrations with a reasonable degree of accuracy, although scaling factors are often applied to better match experimental data.

Nitrile (-C≡N) stretch: This is one of the most characteristic vibrations and is predicted to appear as a strong, sharp band in the region of 2220-2240 cm⁻¹ in the infrared spectrum.

C-Cl stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

C-S stretch: The carbon-sulfur stretching vibration of the methylsulfanyl group is generally weaker and appears in the range of 600-780 cm⁻¹.

Aromatic C-H stretch: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

CH₃ symmetric and asymmetric stretches: These are predicted to be in the 2850-3000 cm⁻¹ range.

Table 2: Predicted ajor Vibrational Frequencies for this compound (Note: These are approximate values based on DFT calculations for analogous molecules.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050-3100 |

| CH₃ asymmetric stretch | 2980-3000 |

| CH₃ symmetric stretch | 2900-2930 |

| C≡N stretch | 2220-2240 |

| Aromatic C=C stretch | 1580-1600 |

| Aromatic C=C stretch | 1470-1490 |

| C-Cl stretch | 700-800 |

| C-S stretch | 600-780 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns determined by the positions of the chloro and methylsulfanyl substituents. The methyl protons of the -SCH₃ group are expected to appear as a singlet in the upfield region, likely around 2.5 ppm.

¹³C NMR: The carbon spectrum will show distinct signals for each of the carbon atoms. The nitrile carbon is characteristically deshielded and will appear around 115-120 ppm. The aromatic carbons will have a range of chemical shifts depending on the attached substituent. The carbon attached to the electron-withdrawing nitrile group will be downfield, as will the carbon attached to the chlorine atom. The carbon attached to the methylsulfanyl group will be shielded relative to the others due to the electron-donating nature of sulfur's lone pairs. The methyl carbon will appear in the upfield region of the spectrum.

Simulations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by simulating reaction pathways and characterizing the structures and energies of transition states. For this compound, several types of reactions can be investigated.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrile group and the chlorine atom makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine. A plausible reaction pathway involves the attack of a nucleophile (e.g., an alkoxide or an amine) on this carbon. Computational simulations can model the formation of the Meisenheimer complex, which is a resonance-stabilized anionic intermediate. The transition state for the formation of this intermediate can be located, and its energy barrier calculated. Subsequent loss of the chloride ion from the Meisenheimer complex leads to the substituted product. The directing effects of the substituents suggest that substitution of the chlorine atom is the most likely SNAr pathway.

Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrile and chloro groups, the ortho- and para-directing methylsulfanyl group can activate the positions ortho to it for electrophilic substitution. Computational simulations can explore the reaction pathways for various electrophiles (e.g., nitronium ion for nitration, or an acyl cation for Friedel-Crafts acylation). The calculations would involve modeling the formation of the sigma complex (arenium ion) intermediate for attack at different positions on the ring. By comparing the energies of the transition states leading to these intermediates, the regioselectivity of the reaction can be predicted. The most likely positions for electrophilic attack would be ortho to the methylsulfanyl group (positions 3 and 5), though the steric hindrance from the adjacent chloro group at position 3 would likely favor substitution at position 5.

Applications As Synthetic Intermediates and Precursors in Advanced Chemical Synthesis

Precursor in Pharmaceutical Building Blocks

The utility of 3-Chloro-4-methylsulfanylbenzonitrile in medicinal chemistry primarily stems from its role as a precursor to key structural motifs. The nitrile group can be readily converted into an amine, forming 3-chloro-4-(methylsulfanyl)aniline. This aniline (B41778) derivative is a widely used building block for constructing larger, biologically active molecules, especially those containing heterocyclic scaffolds which are prevalent in modern drug discovery. cymitquimica.comed.ac.uk

Heterocyclic compounds are a cornerstone of pharmaceutical science, forming the core structure of a vast number of drugs. This compound is an important precursor for the synthesis of substituted anilines that are, in turn, used to construct complex heterocyclic systems like quinazolines and thieno[2,3-d]pyrimidines. researchgate.net These scaffolds are known to exhibit a broad spectrum of biological activities.

Thieno[2,3-d]pyrimidines, for instance, are recognized for their potential as antitumor, antiviral, anti-inflammatory, and analgesic agents. mdpi.comekb.eg The synthesis of these molecules often involves the condensation of a substituted aniline with a thiophene-based precursor. The 3-chloro-4-(methylsulfanyl)aniline, derived from the title compound, can be used to introduce the 3-chloro-4-(methylsulfanyl)phenyl moiety onto the heterocyclic core. This substituent pattern is crucial for modulating the pharmacological activity of the resulting compound. For example, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their inhibitory effects on breast cancer cell lines. scielo.br

Similarly, the quinazoline (B50416) scaffold is found in numerous biologically active molecules, including protein kinase inhibitors used in cancer therapy. researchgate.net The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a complex quinazoline derivative, highlights the importance of halogenated aniline precursors in building such molecules. researchgate.net By analogy, 3-chloro-4-(methylsulfanyl)aniline serves as a valuable synthon for introducing the desired substituted phenyl group, which is often critical for binding to the target protein.

| Heterocyclic Scaffold | Precursor Derived from Target Compound | Potential Biological Activity | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | 3-chloro-4-(methylsulfanyl)aniline | Antitumor, Antiviral, Anti-inflammatory | mdpi.comekb.egscielo.br |

| Quinazoline | 3-chloro-4-(methylsulfanyl)aniline | Protein Kinase Inhibition (Anticancer) | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 3-chloro-4-(methylsulfanyl)aniline | LRRK2 Kinase Inhibition (Neurodegenerative Disease) | nih.gov |

In drug discovery, lead compound modification is a critical process where an initial hit compound is chemically altered to improve its efficacy, selectivity, and pharmacokinetic properties. This compound, and its aniline derivative, are valuable reagents for this purpose. jfda-online.com The introduction of the 3-chloro-4-methylsulfanylphenyl group can significantly alter a molecule's properties.

Lipophilicity and Binding: The chloro and methylsulfanyl groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its binding affinity to hydrophobic pockets in target proteins.

Metabolic Stability: The methylsulfanyl group can influence the metabolic profile of a drug candidate. It is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone metabolites. This can be strategically used to create pro-drugs or to modulate the compound's half-life and clearance rate.

Target Interaction: The sulfur atom can act as a hydrogen bond acceptor, and the chlorine atom can participate in halogen bonding, providing additional interactions with the biological target, thereby increasing potency.

This strategy is widely employed in the development of small molecule kinase inhibitors, where specific substituents on a phenyl ring attached to a heterocyclic core are essential for achieving high potency and selectivity. ed.ac.uknih.gov The modification of a lead compound with the moiety derived from this compound allows medicinal chemists to fine-tune the pharmacological profile of a potential drug. researchgate.net

Intermediate in Agrochemical Synthesis

The structural motifs derived from this compound are also found in modern agrochemicals, including herbicides and insecticides. The principles of modifying a molecule to interact with a biological target are similar to those in pharmaceuticals, though the targets are enzymes or receptors in pests or weeds.

Substituted anilines are fundamental building blocks in the agrochemical industry. For example, the synthesis of the anthelmintic agent Rafoxanide, used to treat parasites in livestock, involves a 3-chloro-4-substituted aniline intermediate. nih.gov This demonstrates the utility of this class of compounds in preparing molecules for agricultural and veterinary applications.

3-Chloro-4-(methylsulfanyl)aniline, obtained by the reduction of the title compound's nitrile group, serves as a precursor for analogous agrochemicals. By reacting this aniline with other synthetic intermediates, chemists can create novel active ingredients for crop protection. The specific substitution pattern—a chlorine atom at position 3 and a methylsulfanyl group at position 4—is designed to confer specific properties, such as binding to the target site in a pest or weed and providing optimal environmental persistence and degradation profiles. The relevance of the 3-chloro-4-substituted amine structure in pesticides is further supported by regulatory data for related compounds like 3-Chloro-4-methylbenzenamine. epa.gov

The process of modifying agrochemical structures to enhance their performance is a continuous effort in the industry. The introduction of the 3-chloro-4-methylsulfanylphenyl moiety can lead to several improvements:

Enhanced Potency: The specific electronic and steric nature of the substituents can lead to a tighter binding to the target enzyme or receptor, resulting in higher potency and allowing for lower application rates in the field.

Modified Spectrum of Activity: Altering the substituents on the phenyl ring can change the spectrum of pests or weeds that the agrochemical is effective against.

Improved Physicochemical Properties: The methylsulfanyl group can affect the molecule's solubility, soil mobility, and uptake by the target organism, all of which are critical factors for the efficacy of a pesticide. The potential for oxidation of the sulfur atom to a sulfoxide or sulfone can also be exploited to create compounds with systemic properties in plants.

Utility in Advanced Organic Synthesis

Beyond its specific applications as a precursor, this compound is a valuable tool in advanced organic synthesis due to the versatility of its functional groups. guidechem.com The nitrile group, in particular, is a gateway to numerous other functionalities.

The key transformations and their applications are summarized below:

| Functional Group | Transformation | Resulting Group | Application/Significance |

|---|---|---|---|

| Nitrile (-C≡N) | Reduction (e.g., with H₂, Raney Ni) | Amine (-CH₂NH₂) or (-NH₂) | Key step for preparing anilines used in pharmaceutical and agrochemical synthesis. cymitquimica.com |

| Nitrile (-C≡N) | Hydrolysis (acid or base) | Carboxylic Acid (-COOH) | Creates a new point for amide bond formation or further derivatization. |

| Nitrile (-C≡N) | Reaction with Azides (e.g., NaN₃) | Tetrazole Ring | Forms a bioisostere for carboxylic acids, often improving metabolic stability and cell permeability. |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Ether, Amine, etc. | Allows for the introduction of new substituents, though it may require activating conditions. |

| Methylsulfanyl (-SCH₃) | Oxidation (e.g., with H₂O₂) | Sulfoxide (-SOCH₃) or Sulfone (-SO₂CH₃) | Modulates solubility, electronic properties, and metabolic profile of the final compound. |

This functional group tolerance and reactivity make this compound a strategic starting material in multi-step syntheses. It allows for the construction of a core molecular fragment that can be elaborated upon in later steps, providing an efficient route to complex and high-value chemical entities. The synthesis of novel benzenesulfonylguanidine derivatives with anticancer activity is one such example where complex scaffolds are built using multi-step reaction sequences involving similarly substituted aromatic precursors. mdpi.com

Exploration in Organic Materials Science

The field of organic materials science seeks to create novel materials with tailored electronic, optical, and mechanical properties. The aromatic and functionalized nature of this compound makes it an intriguing candidate for the development of advanced organic materials.

Functional polymers, which possess specific chemical groups that impart desired properties, are at the forefront of materials science. The nitrile group of this compound can be a key functional group in polymer synthesis. For instance, it can undergo polymerization or be incorporated into polymer backbones to enhance thermal stability and chemical resistance. Furthermore, the chloro and methylsulfanyl groups can be modified post-polymerization to introduce additional functionalities, leading to materials with applications in areas such as gas separation, sensing, and catalysis.

Organic optoelectronic materials are crucial components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The design of the organic molecules used in these devices is critical to their performance. The benzonitrile (B105546) unit is a known electron-withdrawing group, and its incorporation into larger conjugated systems can influence the electronic properties of the resulting molecule. The presence of the sulfur atom in the methylsulfanyl group can also promote intermolecular interactions, which are important for charge transport in organic semiconductors. While direct application of this compound in this area is yet to be widely reported, its structure provides a foundation for the synthesis of more complex molecules with tailored optoelectronic properties.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can be used to construct highly ordered and functional architectures. The nitrile and chloro groups of this compound are capable of participating in such interactions. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, while the chlorine atom can engage in halogen bonding. The aromatic ring itself can participate in π-π stacking interactions. These features suggest that this compound could be a valuable building block for the design and synthesis of novel supramolecular assemblies, including liquid crystals, molecular cages, and porous organic frameworks.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research specifically targeting 3-Chloro-4-methylsulfanylbenzonitrile is limited in publicly accessible literature, suggesting that its primary role to date has been as a synthetic intermediate rather than an end product with characterized applications. The compound possesses a unique trifunctional substitution pattern on the benzene (B151609) ring: a nitrile group, a chloro atom, and a methylsulfanyl (thioether) group. This arrangement of electron-withdrawing (nitrile, chloro) and electron-donating (methylsulfanyl) groups creates a distinct electronic profile, making it a potentially valuable building block in organic synthesis. Its synthesis would likely involve multi-step pathways, such as the Sandmeyer reaction on a corresponding aniline (B41778) derivative or nucleophilic aromatic substitution on a suitably activated precursor. The key research finding is its implicit value as a scaffold for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science, where substituted benzonitriles and thioether-containing aromatics are prevalent.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The chemistry of this compound remains largely unexplored, presenting numerous avenues for future investigation. Key synthetic challenges and unexplored pathways include:

Regioselective Synthesis: A primary challenge is the development of efficient and highly regioselective methods for its synthesis. Achieving the 1,2,4-substitution pattern with three different functional groups requires precise control over aromatic substitution reactions, which can be a significant hurdle.

Selective Functionalization: The molecule offers three distinct reactive sites. A major unexplored area is the selective transformation of one functional group in the presence of the other two. For example:

C-Cl Bond Chemistry: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Cl bond are feasible but unexplored. A key challenge would be to achieve this without catalyst poisoning by the sulfur atom of the methylsulfanyl group.

Nitrile Group Transformations: The conversion of the nitrile group into amines, amides, carboxylic acids, or various heterocycles (e.g., tetrazoles, triazoles) represents a significant set of unexplored reactions for this specific substrate. rsc.org

Thioether Manipulation: The selective oxidation of the methylsulfanyl group to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the aromatic ring, opening pathways to new derivatives. The conditions for these oxidations would need to be compatible with the nitrile and chloro groups.

C-H Activation: The two remaining hydrogens on the aromatic ring are potential targets for direct C-H functionalization. nih.gov Investigating transition-metal-catalyzed C-H activation could provide a direct route to more complex, tetra-substituted benzene derivatives, a pathway that remains entirely unexplored for this molecule. acs.orgrsc.org

Emerging Trends in Benzonitrile (B105546) Chemistry Relevant to this compound

Recent advancements in synthetic methodology, particularly within the broader field of benzonitrile chemistry, offer exciting possibilities for future research on this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations under mild conditions. rsc.org This technology could be applied to novel syntheses of the target molecule or its derivatives. For instance, photoredox-mediated cyanation reactions could provide new synthetic routes. organic-chemistry.org Furthermore, the generation of nitrile oxides from nitrile precursors using photoredox catalysis opens up possibilities for [3+2] cycloaddition reactions to form isoxazole (B147169) derivatives. rsc.orgmanchester.ac.uk The integration of nitrilase enzymes with photoredox catalysis could also enable the conversion of the nitrile group into other valuable functionalities, such as fluorinated moieties, in a single step. core.ac.uk

Directed C-H Functionalization: While the nitrile group itself is a weak directing group for ortho C-H activation, emerging strategies use transient or removable directing groups to achieve functionalization at specific positions before the nitrile is installed. rsc.orgumich.edu Applying such a strategy could enable the synthesis of otherwise inaccessible derivatives of this compound.

Computational and Mechanistic Studies: The fragmentation and reaction pathways of benzonitrile ions are a subject of interest in astrochemistry and mass spectrometry. aanda.orgrsc.org Similar computational and experimental studies on this compound could provide fundamental insights into its electronic structure, reactivity, and potential role in complex chemical environments.

Potential for Novel Derivatives and Advanced Applications

The multifunctional nature of this compound makes it a promising scaffold for the development of novel derivatives with potential applications in several advanced fields.

Medicinal Chemistry: The thioether and benzonitrile moieties are common features in pharmacologically active molecules. nih.gov Thioether-containing quinolines and quinazolines have demonstrated significant antiproliferative and anticancer activities. nih.govresearchgate.net this compound could serve as a key starting material for the synthesis of libraries of such compounds, where the chloro, methylsulfanyl, and nitrile-derived groups could be systematically varied to optimize biological activity.

Materials Science: Benzonitrile derivatives are precursors to various functional materials, including polymers and liquid crystals. The unique electronic properties conferred by the substituent pattern could be exploited to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals: Substituted benzonitriles are a well-established class of compounds in the agrochemical industry, used as herbicides and pesticides. The specific substitution pattern of this compound could be a starting point for the discovery of new agrochemicals with novel modes of action.

The potential for creating diverse derivatives is summarized in the table below.

| Reactive Site | Potential Transformation | Resulting Functional Group / Structure |

| Nitrile (C≡N) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Reduction | Amine (-CH₂NH₂) | |

| Cycloaddition (e.g., with azides) | Tetrazole Ring | |

| Chloro (Cl) | Nucleophilic Aromatic Substitution | Ether (-OR), Amine (-NR₂), Thioether (-SR) |

| Cross-Coupling (e.g., Suzuki) | Aryl, Alkyl, or Vinyl Group | |

| Methylsulfanyl (-SCH₃) | Oxidation | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) |

| Aromatic Ring (C-H) | C-H Activation / Functionalization | Alkylation, Arylation, Halogenation |

This systematic exploration could unlock a wide range of novel molecules with tailored properties for diverse and high-value applications.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-methylsulfanylbenzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic substitution or nucleophilic displacement. A common approach involves chlorination of 4-methylsulfanylbenzonitrile using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and inert atmosphere to prevent oxidation of the methylsulfanyl group. Impurities like over-chlorinated byproducts (e.g., 3,5-dichloro derivatives) can be minimized by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-2 and H-6 at δ 7.4–7.6 ppm due to deshielding by the nitrile group). C NMR confirms the nitrile carbon at ~115 ppm and methylsulfanyl carbon at ~15 ppm .

- IR : Strong absorption at ~2230 cm (C≡N stretch) and 650–750 cm (C-S vibration) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 198.6 (calculated for C₈H₅ClNSS), with fragmentation peaks at m/z 163 (loss of Cl) and 135 (loss of SMe) .

Q. How does the methylsulfanyl group influence the compound’s reactivity in substitution reactions?

The methylsulfanyl (-SMe) group acts as a moderate electron-donating substituent, directing electrophiles to the meta position relative to itself. For example, nitration yields 3-chloro-4-methylsulfanyl-5-nitrobenzonitrile as the major product. Kinetic studies show slower reaction rates compared to methoxy analogs due to lower resonance stabilization .

Advanced Research Questions

Q. What computational methods are suitable for predicting the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states to predict Suzuki-Miyaura coupling sites. For instance, the nitrile group’s electron-withdrawing effect increases activation energy for coupling at C-2, favoring C-6 when using Pd(PPh₃)₄ catalysts . Molecular electrostatic potential (MEP) maps further highlight nucleophilic hotspots .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Discrepancies in reported solubility (e.g., 12 mg/mL vs. 8 mg/mL in DMSO at 25°C) may arise from crystallinity variations or trace impurities. Methodological solutions include:

Q. What strategies mitigate degradation of this compound under oxidative conditions?

The methylsulfanyl group is prone to oxidation to sulfoxide/sulfone derivatives. Stability studies recommend:

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

In vitro assays with human liver microsomes reveal CYP3A4-mediated oxidation of the methylsulfanyl group to sulfinic acid. Competitive inhibition assays (IC₅₀ = 12 µM) suggest potential drug-drug interactions. Metabolite identification via LC-HRMS is critical for toxicity profiling .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Impurities like 3-chloro-4-(methylsulfonyl)benzonitrile elute earlier (RT = 4.2 min vs. 6.5 min for the parent compound) .

- GC-MS : Derivatize with BSTFA to detect volatile byproducts (e.g., methyl disulfides) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) confirms the planar aromatic ring with a dihedral angle of 2.5° between the nitrile and methylsulfanyl groups. Hydrogen bonding between nitrile and adjacent Cl atoms stabilizes the lattice (d = 3.1 Å), explaining its high melting point (127–129°C) .

Q. What role does this compound play in designing photoaffinity probes?

The nitrile group can be functionalized with azide tags for "click chemistry" applications. For example, UV irradiation (365 nm) of 3-azido derivatives generates nitrene intermediates for covalent protein binding, useful in target identification studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.